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Compound of Interest

Compound Name:
(2S,4S)-(-)-2,4-

Bis(diphenylphosphino)pentane

Cat. No.: B1271866 Get Quote

CAS Number: 77876-39-2

Synonyms: (S,S)-BDPP, (S,S)-Skewphos, [(1S,3S)-1,3-Dimethyl-1,3-

propanediyl]bis[diphenylphosphine]

This technical guide provides a comprehensive overview of (2S,4S)-(-)-2,4-
Bis(diphenylphosphino)pentane, a chiral diphosphine ligand widely employed in asymmetric

catalysis. It is intended for researchers, scientists, and drug development professionals,

offering detailed information on its properties, applications, and relevant experimental

protocols.

Physicochemical Properties
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly referred to as (S,S)-BDPP, is a

white to tan crystalline solid. It is an air-sensitive compound and should be handled and stored

under an inert atmosphere.[1] Key physicochemical data are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₉H₃₀P₂ [2][3]

Molecular Weight 440.49 g/mol [2][3]

Appearance White to tan powder/crystals [1]

Melting Point 81-84 °C [3]

Optical Rotation
[α]²⁰/D −125.0°, c = 1 in

chloroform

Solubility
Insoluble in water (2.0E-6 g/L

at 25 °C, calculated)
[4]

Core Applications in Asymmetric Catalysis
(S,S)-BDPP is a versatile C₂-symmetric chiral ligand known for its effectiveness in a variety of

metal-catalyzed enantioselective transformations. Its primary application lies in asymmetric

hydrogenation, but it has also been utilized in other stereoselective reactions such as

hydroboration and allylic alkylation. The pentane backbone of the ligand creates a chiral

environment around the metal center, enabling the transfer of chirality to the substrate with high

efficiency.

Asymmetric Hydrogenation
Complexes of (S,S)-BDPP with transition metals, particularly rhodium and ruthenium, are highly

effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. These

reactions are crucial for the synthesis of enantiomerically pure pharmaceuticals and fine

chemicals.

Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides: Rhodium complexes of (S,S)-

BDPP and its derivatives are used in the asymmetric hydrogenation of enamides to produce

chiral amines with high enantioselectivity.[5]

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones: While specific protocols for

(S,S)-BDPP are less commonly cited than for ligands like BINAP, the general principle involves

the use of a Ru-(S,S)-BDPP complex to reduce ketones to chiral alcohols.
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Enantioselective Hydroboration
Cobalt complexes incorporating (S,S)-BDPP have been investigated as catalysts for the

enantioselective hydroboration of 1,3-dienes.[1][3] These reactions provide access to chiral

homoallylic boronates, which are valuable synthetic intermediates.

Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric
Hydrogenation of a Tetrasubstituted Enamine
This protocol is adapted from a general procedure for the asymmetric hydrogenation of

enamines using a rhodium-diphosphine catalyst.[5]

Catalyst Preparation (in situ):

In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]OTf (0.01 equivalents) and

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP) (0.011 equivalents).

Anhydrous and degassed solvent (e.g., 2-propanol) is added, and the mixture is stirred at

room temperature for 30 minutes to form the catalyst solution.

Hydrogenation Reaction:

To the pre-formed catalyst solution, the tetrasubstituted enamine substrate (1.0 equivalent)

and a base (e.g., K₂CO₃, 0.1 equivalents) are added.

The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas (3-4

cycles).

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 1.0 MPa) and the

reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g.,

12-24 hours).

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under

reduced pressure.
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The residue is purified by column chromatography on silica gel to afford the chiral amine

product.

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

General Procedure for Cobalt-Catalyzed
Enantioselective Hydroboration of 1,3-Dienes
This protocol is based on the use of a cobalt-bisphosphine complex for the hydroboration of

dienes.[1][3]

Catalyst System Generation:

In a glovebox, a vial is charged with a cobalt(II) precursor (e.g., CoCl₂) and (2S,4S)-(-)-2,4-
Bis(diphenylphosphino)pentane ((S,S)-BDPP).

A reducing agent (e.g., activated zinc) and an activator (e.g., NaBARF) are added.

The mixture is suspended in an anhydrous, non-coordinating solvent (e.g., diethyl ether).

Hydroboration Reaction:

To the catalyst suspension, the 1,3-diene substrate is added.

Pinacolborane (HBPin) is then added dropwise at room temperature.

The reaction is stirred at room temperature until complete conversion of the starting material

is observed by GC-MS or TLC analysis.

The reaction mixture is then quenched, and the product is worked up and purified.

The enantiomeric ratio of the resulting homoallylic boronate can be determined after

conversion to the corresponding alcohol.

Quantitative Data
The following tables summarize representative quantitative data for catalytic reactions

employing (S,S)-BDPP and related ligands.
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Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine[5]

Entry Ligand Base Solvent
Conversion
(%)

ee (%)

1
(2S,4S)-ptbp-

skewphos
K₂CO₃ 2-Propanol >99 >95

2
(2S,4S)-

SKEWPHOS
K₂CO₃ 2-Propanol 53 93

Note: ptbp-skewphos is a derivative of (S,S)-BDPP.

Table 2: Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates with (S,S)-

BDPP[6]

Entry Substrate Time (h)
Conversion
(%)

er (S:R)

1
Methyl

methacrylate
5 100 67:33

Signaling Pathways and Experimental Workflows
In the context of catalysis, "signaling pathways" can be interpreted as the catalytic cycle that

describes the mechanism of the reaction.

Proposed Catalytic Cycle for Rhodium-Catalyzed
Asymmetric Hydrogenation
The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation

of an enamide catalyzed by a Rhodium complex with a chiral diphosphine ligand like (S,S)-

BDPP. The cycle typically involves substrate coordination, oxidative addition of hydrogen,

migratory insertion, and reductive elimination.
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Caption: Proposed catalytic cycle for Rh-BDPP asymmetric hydrogenation.

Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening different chiral ligands, such as

(S,S)-BDPP, for an asymmetric catalytic reaction.
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Caption: Workflow for asymmetric catalyst screening and optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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